molecular formula C13H20N2 B13426545 4-(4-Isopropylphenyl)pyrrolidin-3-amine

4-(4-Isopropylphenyl)pyrrolidin-3-amine

Cat. No.: B13426545
M. Wt: 204.31 g/mol
InChI Key: BKZHCYURBXZCMY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(4-Isopropylphenyl)pyrrolidin-3-amine is a chemical compound that features a pyrrolidine ring substituted with an isopropylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(4-Isopropylphenyl)pyrrolidin-3-amine typically involves the following steps:

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving a suitable precursor such as 3-chloropropylamine and an aromatic aldehyde.

    Substitution Reaction: The isopropylphenyl group can be introduced via a substitution reaction using an appropriate isopropylphenyl halide under basic conditions.

Industrial Production Methods: Industrial production of this compound may involve large-scale cyclization and substitution reactions, optimized for yield and purity. The use of catalysts and controlled reaction conditions ensures efficient production.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the amine group, forming corresponding oxides.

    Reduction: Reduction reactions can target the aromatic ring or the amine group, leading to various reduced derivatives.

    Substitution: The aromatic ring can participate in electrophilic substitution reactions, introducing different substituents.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Electrophilic substitution reactions often use reagents like halogens or nitro compounds under acidic or basic conditions.

Major Products:

    Oxidation Products: Oxides and hydroxyl derivatives.

    Reduction Products: Reduced amines and hydrogenated aromatic rings.

    Substitution Products: Various substituted aromatic derivatives.

Scientific Research Applications

4-(4-Isopropylphenyl)pyrrolidin-3-amine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biological targets.

    Medicine: Explored for its potential therapeutic properties, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and intermediates.

Mechanism of Action

The mechanism of action of 4-(4-Isopropylphenyl)pyrrolidin-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrrolidine ring and the isopropylphenyl group contribute to its binding affinity and selectivity. The compound may modulate biological pathways by inhibiting or activating specific targets, leading to its observed effects.

Comparison with Similar Compounds

    Pyrrolidine: A simpler analog without the isopropylphenyl group.

    4-Phenylpyrrolidine: Similar structure but lacks the isopropyl group.

    4-(4-Methylphenyl)pyrrolidin-3-amine: Similar but with a methyl group instead of an isopropyl group.

Uniqueness: 4-(4-Isopropylphenyl)pyrrolidin-3-amine is unique due to the presence of the isopropylphenyl group, which enhances its steric and electronic properties, potentially leading to different biological activities and applications compared to its analogs.

Properties

Molecular Formula

C13H20N2

Molecular Weight

204.31 g/mol

IUPAC Name

4-(4-propan-2-ylphenyl)pyrrolidin-3-amine

InChI

InChI=1S/C13H20N2/c1-9(2)10-3-5-11(6-4-10)12-7-15-8-13(12)14/h3-6,9,12-13,15H,7-8,14H2,1-2H3

InChI Key

BKZHCYURBXZCMY-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=CC=C(C=C1)C2CNCC2N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.